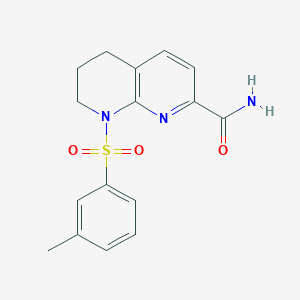
8-(3-methylphenyl)sulfonyl-6,7-dihydro-5H-1,8-naphthyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-methylphenyl)sulfonyl-6,7-dihydro-5H-1,8-naphthyridine-2-carboxamide is a complex organic compound that belongs to the class of sulfonyl naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with a sulfonyl group and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-methylphenyl)sulfonyl-6,7-dihydro-5H-1,8-naphthyridine-2-carboxamide typically involves multiple steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and β-ketoesters under acidic or basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the sulfonylated naphthyridine with an appropriate amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthyridine core and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 8-(3-methylphenyl)sulfonyl-6,7-dihydro-5H-1,8-naphthyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies as a potential inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a candidate for further research in drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties. Its sulfonyl and carboxamide groups are known to contribute to bioactivity, making it a candidate for the development of new pharmaceuticals.
Industry
Industrially, the compound can be used in the development of specialty chemicals and advanced materials. Its unique properties may be exploited in the creation of new polymers or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 8-(3-methylphenyl)sulfonyl-6,7-dihydro-5H-1,8-naphthyridine-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The carboxamide group can enhance binding affinity through hydrogen bonding and other interactions. These combined effects can modulate biological pathways, leading to the observed bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 8-(3-chlorophenyl)sulfonyl-6,7-dihydro-5H-1,8-naphthyridine-2-carboxamide
- 8-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-1,8-naphthyridine-2-carboxamide
- 8-(3-methylphenyl)sulfonyl-5H-1,8-naphthyridine-2-carboxamide
Uniqueness
Compared to similar compounds, 8-(3-methylphenyl)sulfonyl-6,7-dihydro-5H-1,8-naphthyridine-2-carboxamide is unique due to the specific positioning of the methyl group on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct bioactivity profiles.
Properties
IUPAC Name |
8-(3-methylphenyl)sulfonyl-6,7-dihydro-5H-1,8-naphthyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-11-4-2-6-13(10-11)23(21,22)19-9-3-5-12-7-8-14(15(17)20)18-16(12)19/h2,4,6-8,10H,3,5,9H2,1H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCKAZDLPBIPHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCCC3=C2N=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














